Weaker Antioxidant Activity than Galangin Across Multiple Radical Scavenging Assays
3,5,7-Trihydroxychromone exhibits a consistent and significant reduction in antioxidant potency compared to its structural analog, galangin. In a direct comparative study using five spectrophotometric assays, 3,5,7-trihydroxychromone required higher concentrations to achieve 50% radical inhibition (IC50) for superoxide anion (•O2−), DPPH•, and PTIO• radicals, as well as for Fe3+ reduction [1]. This profile is a direct consequence of its null B-ring structure, which reduces π-π conjugation and resonance stabilization [1].
| Evidence Dimension | •O2− scavenging (IC50) |
|---|---|
| Target Compound Data | 125.4 ± 4.9 μM |
| Comparator Or Baseline | Galangin: 108.7 ± 4.4 μM |
| Quantified Difference | Galangin is 1.15-fold more potent |
| Conditions | Pyrogallol auto-oxidation assay; IC50 defined as 50% radical inhibition; mean ± SD (n=3) |
Why This Matters
This compound is the preferred choice for studies requiring a weaker antioxidant control or for investigating the specific contribution of the flavonoid B-ring to antioxidant potency.
- [1] Ouyang, X.; Li, X.; Lu, W.; Zhao, X.; Chen, D. A Null B-Ring Improves the Antioxidant Levels of Flavonol: A Comparative Study between Galangin and 3,5,7-Trihydroxychromone. Molecules 2018, 23, 3083. Table 1. View Source
